(1S,2S)-2-Methoxycyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

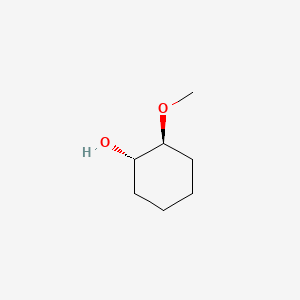

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQQZLGQRIVCNH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-40-5 | |

| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in a Chiral Building Block

An In-Depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: Properties, Synthesis, and Applications

This compound is a chiral chemical compound distinguished by a cyclohexane ring functionalized with both a hydroxyl and a methoxy group at adjacent carbons.[1] Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of 130.18 g/mol .[2][3] The precise spatial arrangement of these groups, defined by the (1S,2S) designation, confers a distinct three-dimensional structure that is crucial to its utility. This specific trans configuration is the source of its value in stereoselective synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

In the fields of pharmaceutical and agrochemical development, controlling stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. The unique stereochemistry of this compound allows it to serve as a valuable chiral building block, enabling the synthesis of complex, enantiomerically pure compounds.[1][2] Its applications range from the production of advanced antibiotics to the development of novel materials, making a thorough understanding of its chemical properties essential for researchers and scientists in these domains.[1][2]

Part 1: Core Physicochemical and Spectroscopic Properties

A compound's identity and purity are established through its physical constants and spectroscopic signatures. These data provide the foundational information required for its use in synthesis and research.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and safe storage.

| Property | Value | Reference |

| IUPAC Name | trans-(1S,2S)-2-methoxycyclohexan-1-ol | [3] |

| CAS Number | 134108-92-2 | [2][3] |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.18 g/mol | [2][3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 195°C | [2][5] |

| Density | 1.015 g/cm³ | [2][5] |

| Refractive Index | 1.4595 | [2][5] |

| Storage Temperature | 2-8°C | [2][5] |

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopy is indispensable for verifying the structure and stereochemistry of this compound. Each technique provides a unique piece of the structural puzzle.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for elucidating the detailed connectivity and environment of atoms.[7]

-

¹H NMR : The proton NMR spectrum will exhibit distinct signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl (-CH-OH) and methoxy (-CH-OCH₃) groups are diastereotopic and will appear as complex multiplets. The methoxy group will show a sharp singlet around 3.3-3.5 ppm, while the hydroxyl proton will be a broad singlet whose position is concentration-dependent.

-

¹³C NMR : The carbon NMR spectrum will show seven distinct resonances, confirming the number of carbon atoms.[3] The carbon attached to the hydroxyl group will resonate around 70-80 ppm, while the carbon bonded to the methoxy group will appear slightly further downfield. The methoxy carbon itself will be a distinct signal around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[7]

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

-

Strong C-O stretching vibrations will be observed in the 1050-1200 cm⁻¹ region, corresponding to both the alcohol and the ether functionalities.[3]

-

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 130, with characteristic fragments resulting from the loss of water (M-18), a methoxy group (M-31), or other small molecules.

Part 2: Synthesis and Stereochemical Control

The utility of this compound is intrinsically linked to its stereospecific synthesis. The trans relationship between the hydroxyl and methoxy groups is the key feature that must be established. A common and efficient strategy involves the regioselective ring-opening of an epoxide precursor.

Synthetic Workflow: From Alkene to Chiral Alcohol

A prevalent method for preparing 2-alkoxycyclohexanols involves the reaction of cyclohexene with hydrogen peroxide in an alcohol solvent, often facilitated by a catalyst such as a zeolite.[8] This approach can be tailored to achieve high selectivity for the desired trans product.

References

- 1. Buy this compound | 134108-92-2 [smolecule.com]

- 2. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]

- 3. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methoxycyclohexanol | C7H14O2 | CID 19938756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 134108-92-2 CAS MSDS ((1S,2S)-(+)-2-Methoxycyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lehigh.edu [lehigh.edu]

- 7. openreview.net [openreview.net]

- 8. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]

(1S,2S)-2-Methoxycyclohexanol CAS number 134108-92-2

An In-Depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol

Topic: this compound CAS Number: 134108-92-2

Introduction: A Cornerstone of Asymmetric Synthesis

This compound is a chiral alcohol that has emerged as a pivotal molecule in modern organic synthesis.[1] Its rigid cyclohexane framework, coupled with the defined trans stereochemical relationship between the hydroxyl and methoxy groups, makes it an exceptionally valuable asset for researchers and drug development professionals.[2] This guide provides an in-depth examination of its synthesis, applications, and handling, offering field-proven insights into its role as both a versatile chiral building block and a sophisticated chiral auxiliary.[1][3] Its utility is particularly pronounced in the construction of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries where specific stereoisomers dictate biological activity and safety.[3]

Part 1: Compound Profile and Physicochemical Properties

The precise stereochemistry of this compound is the source of its utility. The (1S,2S) designation defines the absolute configuration at the two stereocenters, leading to a molecule with unique chiral recognition capabilities. Its physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 134108-92-2 | [2][3][] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol | [2][] |

| Synonyms | (1S,2S)-(+)-2-Methoxycyclohexanol, (1S,2S)-trans-2-methoxycyclohexanol | [2][3] |

| Boiling Point | 195 - 198 °C | [3][] |

| Density | ~1.015 g/cm³ at 25°C | [3][5] |

| Refractive Index (n²⁰/D) | ~1.460 | [3][5] |

| Storage | 2-8°C, in a dry, well-ventilated place | [3][6] |

Part 2: Strategic Synthesis—Controlling Stereochemistry

The most common and strategically important method for preparing 2-alkoxycyclohexanols is the nucleophilic ring-opening of cyclohexene oxide.[7][8] The primary challenge in this synthesis is twofold: controlling the regioselectivity of the methanol attack and, crucially for this specific isomer, establishing the desired (1S,2S) stereochemistry.

Causality of the Synthetic Approach

The synthesis of enantiomerically pure this compound often begins with the enantioselective deprotonation of achiral cyclohexene oxide using a chiral lithium amide base. This key step establishes the chirality of the molecule early in the synthetic sequence.[9] The resulting chiral (R)-cyclohex-2-enol can then be subjected to further reactions.

Alternatively, direct catalytic asymmetric ring-opening of cyclohexene oxide with methanol provides a more atom-economical route. The choice of catalyst is paramount. Lewis acidic catalysts, such as certain zeolites or titanium complexes, are employed to activate the epoxide ring towards nucleophilic attack by methanol.[10] The catalyst's chiral environment dictates which face of the epoxide is attacked, thereby controlling the enantiomeric outcome of the product. This approach is favored in larger-scale preparations as it can avoid the use of stoichiometric chiral reagents.[3][7]

Workflow: From Achiral Precursors to a Chiral Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Asymmetric Ring-Opening

This protocol is a representative methodology based on principles described in the literature. Specific catalysts and conditions may vary.[10]

-

Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, suspend the selected chiral zeolite or titanium-based catalyst in anhydrous methanol.

-

Reaction Initiation: Cool the suspension to the optimized temperature (e.g., 0°C) to control the reaction's exothermicity and enhance selectivity.

-

Substrate Addition: Add cyclohexene oxide dropwise to the stirred catalyst suspension over 30-60 minutes. The slow addition is critical to maintain the reaction temperature and prevent undesirable side reactions, such as the formation of 1,2-cyclohexanediol.[7]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by filtering off the catalyst. Remove the excess methanol from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via fractional distillation under reduced pressure or column chromatography to yield pure this compound.

-

Validation: Confirm the structure and enantiomeric excess (ee) of the product using NMR spectroscopy and chiral HPLC analysis, respectively.

Part 3: Core Applications in Drug Discovery and Development

The well-defined stereochemistry of this compound makes it a powerful tool for introducing chirality into new molecules.

A Chiral Building Block for Complex Molecules

As a chiral building block, the entire molecular framework of this compound is incorporated into the final product. This is a highly efficient strategy for synthesizing complex chiral molecules. Its most notable application is as a key intermediate in the synthesis of tricyclic β-lactam antibiotics.[1][7] The inherent chirality of the cyclohexanol derivative is transferred directly to the antibiotic core, ensuring the correct stereoconfiguration required for potent biological activity.[3]

Caption: Logic of using the compound as a chiral building block.

A Removable Chiral Auxiliary for Stereocontrol

In its role as a chiral auxiliary, the molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[11] After the desired chiral center has been created, the auxiliary is cleaved and can ideally be recovered.[11]

The Causality of Auxiliary Control: The bulky cyclohexane ring and the specific orientation of its substituents create a sterically hindered environment around the reaction center. When attached to a substrate (e.g., forming an ester or ether), it effectively blocks one face of the molecule from attack by a reagent. This forces the reagent to approach from the less hindered face, resulting in the formation of one diastereomer in high excess.

Caption: Workflow of a reaction using a chiral auxiliary.

This strategy is broadly applicable in medicinal chemistry for synthesizing potential anticonvulsant, antidepressant, and anticancer agents where a single enantiomer is required.[1]

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and requires careful management.[2][6]

| Hazard Class | GHS Statement | Precautionary Measures (Examples) | Reference |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][6] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |

Field-Proven Handling Protocols:

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[6][12]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place away from incompatible materials such as strong oxidizing agents.[3][6][13]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[6]

Conclusion

This compound, CAS 134108-92-2, is more than just a chemical intermediate; it is a sophisticated tool for exerting precise stereochemical control in organic synthesis. Its applications as both a chiral building block and a removable auxiliary provide researchers in drug discovery and material science with reliable pathways to enantiomerically pure substances.[1] Understanding its synthesis, the mechanistic basis of its applications, and its proper handling are crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. Buy this compound | 134108-92-2 [smolecule.com]

- 2. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]

- 5. (1S,2S)-(+)-2-methoxycyclohexanol [stenutz.eu]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

synthesis of (1S,2S)-2-Methoxycyclohexanol

An In-depth Technical Guide to the Stereoselective Synthesis of (1S,2S)-2-Methoxycyclohexanol

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries.[1] As a trans-1,2-disubstituted cyclohexane, its stereochemically defined structure makes it a valuable building block, or synthon, for the construction of complex molecular architectures. Its utility has been demonstrated in the synthesis of key intermediates for bioactive compounds, including tricyclic β-lactam antibiotics.[2] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound in high enantiomeric purity, aimed at researchers, chemists, and professionals in drug development. We will dissect two principal approaches: the resolution of a racemic mixture, a robust method suitable for large-scale production, and the direct asymmetric synthesis, an elegant and efficient catalytic strategy.

Strategy 1: Racemic Synthesis and Subsequent Chiral Resolution

A reliable and scalable approach to producing a single enantiomer is to first synthesize the racemic mixture and then separate the two enantiomers. This methodology is particularly well-suited for manufacturing environments where process simplicity and consistency are paramount.[2]

Part A: Synthesis of Racemic (±)-trans-2-Methoxycyclohexanol

The synthesis of the racemic compound is a straightforward two-step process starting from cyclohexene. The core principle is the epoxidation of the double bond, followed by a methanolysis reaction to open the epoxide ring.

-

Epoxidation of Cyclohexene: Cyclohexene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclohexene oxide. This reaction is a syn-addition, creating a cis-epoxide.

-

Acid-Catalyzed Ring Opening: The resulting cyclohexene oxide, a meso compound, is then subjected to ring-opening with methanol under acidic conditions.[3] The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring.[4][5] Methanol, acting as a nucleophile, then performs a backside attack on one of the epoxide carbons. This SN2-type mechanism results in an inversion of configuration at the site of attack, leading exclusively to the trans product, (±)-trans-2-methoxycyclohexanol.[6][7][8]

Caption: Workflow for the synthesis of racemic trans-2-methoxycyclohexanol.

Experimental Protocol: Racemic Synthesis

Step 1: Epoxidation of Cyclohexene

-

In a flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (~1.1 eq) in DCM portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclohexene oxide, which can often be used in the next step without further purification.

Step 2: Methanolysis of Cyclohexene Oxide

-

Dissolve the crude cyclohexene oxide (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

-

Stir the mixture at room temperature for 8-12 hours.

-

Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain pure (±)-trans-2-methoxycyclohexanol.

Part B: Chiral Resolution

With the racemic mixture in hand, the next critical step is to separate the two enantiomers. While several methods exist, enzymatic resolution has proven to be a particularly efficient and simple process for large-scale applications.[2]

Causality: The Principle of Enzymatic Resolution Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases, which can differentiate between two enantiomers. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will selectively catalyze the acylation of one enantiomer much faster than the other. This results in a mixture of an acylated enantiomer and an unreacted, non-acylated enantiomer. These two compounds now have different physical properties (e.g., polarity, boiling point), allowing for their separation by standard techniques like chromatography or distillation.

Caption: Workflow for the enzymatic resolution of (±)-trans-2-methoxycyclohexanol.

Experimental Protocol: Enzymatic Resolution

-

To a solution of (±)-trans-2-methoxycyclohexanol (1.0 eq) in an appropriate organic solvent (e.g., toluene or hexane), add an immobilized lipase (e.g., Novozym 435®).[9]

-

Add an acyl donor, such as vinyl acetate (0.5-0.6 eq), to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the enzyme (which can often be recycled).

-

Concentrate the filtrate. The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by silica gel chromatography or vacuum distillation.

-

The unreacted this compound is isolated directly as the desired product with high enantiomeric excess.

| Parameter | Enzymatic Resolution | Chemical Resolution (Diastereomeric Esters) |

| Principle | Kinetic resolution via enzyme-catalyzed selective acylation | Formation of separable diastereomers using a chiral acid |

| Reagents | Immobilized lipase, acyl donor | Stoichiometric chiral resolving agent (e.g., tartaric acid) |

| Scalability | Excellent; demonstrated on manufacturing scale[2] | Can be complex due to crystallization challenges |

| Waste | Low; enzyme is recyclable | High; requires stoichiometric chiral auxiliary |

| Efficiency | Good yield and excellent enantiomeric excess[2] | Variable; depends on crystallization efficiency |

Strategy 2: Direct Asymmetric Synthesis via Catalytic Ring-Opening

A more modern and atom-economical strategy is the direct synthesis of the desired enantiomer, bypassing the need to create and then separate a racemate. One powerful method is the Asymmetric Ring Opening (ARO) of a meso-epoxide using a chiral catalyst.

Causality: The Mechanism of Catalytic ARO In this approach, the achiral (meso) cyclohexene oxide is the substrate. A chiral catalyst, typically a metal-salen complex (e.g., Chromium-salen), is used to control the stereochemical outcome.[10] The proposed mechanism involves a bimetallic cooperative pathway.[10] One molecule of the catalyst acts as a Lewis acid, coordinating to the epoxide to activate it. A second molecule of the catalyst binds the nucleophile (in this case, an azide which is later reduced, as direct methanolysis can be less selective). This cooperative activation orients both the epoxide and the nucleophile within the chiral environment, forcing the nucleophile to attack a specific, enantiotopic carbon atom, thus leading to a single enantiomeric product with high selectivity.[10][11]

Caption: Conceptual workflow for Asymmetric Ring Opening (ARO).

Experimental Protocol: Asymmetric Ring Opening (Representative)

Note: Direct catalytic asymmetric methanolysis is challenging. A common, highly effective strategy involves using an azide nucleophile followed by reduction and methylation.

Step 1: Asymmetric Azidolysis

-

To an oven-dried flask under an inert atmosphere, add the chiral catalyst (e.g., (R,R)-Cr(Salen)Cl, 2-5 mol%).

-

Add the solvent (e.g., diethyl ether) and cyclohexene oxide (1.0 eq).

-

Cool the mixture to 0 °C and add trimethylsilyl azide (TMSN₃, ~1.1 eq) dropwise.

-

Stir the reaction at 0-4 °C for 20-24 hours.

-

Quench the reaction with a mild acid (e.g., acetic acid) and process to isolate the crude azido silyl ether.

-

Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) or acid to yield the enantioenriched (1R,2R)-2-azidocyclohexanol.

Step 2: Conversion to the Target Molecule

-

The azido alcohol can then be converted to the target methoxy alcohol through a two-step sequence:

-

Reduction: The azide group is reduced to an amine (e.g., using H₂, Pd/C or Staudinger reaction), yielding the amino alcohol.

-

Conversion to Methoxy: The amino alcohol would then need to be converted to the methoxy alcohol, a multi-step process.

-

Alternatively, direct ARO with other nucleophiles followed by conversion to the methoxy group is an active area of research to improve the overall efficiency of this elegant but potentially longer route.

Application Highlight: A Key Synthon in Drug Development

The availability of enantiomerically pure this compound is critical for the synthesis of complex pharmaceutical targets. Chiral building blocks like this are foundational to modern drug discovery, where the specific three-dimensional arrangement of atoms is often directly linked to biological activity and efficacy.[12] For instance, the core structure of the antiviral drug oseltamivir (Tamiflu®) is a functionalized cyclohexene ring with multiple stereocenters, and its synthesis relies heavily on the strategic introduction of chirality, often from chiral pool starting materials or through asymmetric catalysis.[13][14][15][16] The development of efficient, scalable routes to synthons like this compound is thus a key enabling factor for the entire drug development pipeline.

Conclusion

The synthesis of this compound can be approached through two distinct and effective strategies. The resolution of the racemic trans-isomer, particularly via enzymatic methods, stands out as a proven, robust, and scalable method ideal for industrial production. It prioritizes simplicity and reliability. In contrast, the direct asymmetric synthesis through catalytic ring-opening of the meso-epoxide represents a more elegant and atom-economical approach, aligning with the principles of modern green chemistry. While potentially requiring more complex catalyst systems, it avoids the inherent 50% theoretical yield limit of a kinetic resolution. The choice between these methods will ultimately depend on the specific requirements of the project, balancing factors of scale, cost, process complexity, and developmental timeline.

References

- 1. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chegg.com [chegg.com]

- 4. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 15. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(1S,2S)-2-Methoxycyclohexanol: A Comprehensive Technical Guide for Scientific Professionals

Introduction

(1S,2S)-2-Methoxycyclohexanol is a chiral chemical compound with the molecular formula C7H14O2.[1] As a specific stereoisomer of 2-methoxycyclohexanol, it possesses a defined three-dimensional arrangement of its constituent atoms, which imparts unique chemical and physical properties.[1] This guide provides an in-depth exploration of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. The content is tailored for researchers, scientists, and professionals in drug development who utilize chiral building blocks in organic synthesis.

The importance of chirality in the life sciences cannot be overstated. The biological activity of many pharmaceuticals is highly dependent on the stereochemistry of the drug molecule.[2][3] Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[4][5] Consequently, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[2] this compound serves as a valuable chiral intermediate in the synthesis of complex, biologically active molecules, including tricyclic β-lactam antibiotics.[1][6]

This document will delve into the conformational analysis of the cyclohexane ring, the assignment of stereochemical descriptors, a plausible synthetic pathway, and the interpretation of key spectroscopic data to ensure the structural integrity and purity of this compound.

Part 1: Molecular Structure and Stereochemistry

The Cyclohexane Chair Conformation

The fundamental framework of this compound is the cyclohexane ring. To minimize steric and angle strain, cyclohexane adopts a non-planar "chair" conformation.[7] In this conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions: axial and equatorial.[8] Axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point outwards from the "equator" of the ring.

The chair conformation can undergo a "ring flip," in which one chair form converts to another. During this process, all axial positions become equatorial, and all equatorial positions become axial.[8] For substituted cyclohexanes, the equilibrium between the two chair conformations typically favors the conformer where bulky substituents occupy the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions.[9]

Stereochemistry of this compound

This compound is a disubstituted cyclohexane with two chiral centers at carbons 1 and 2. The "(1S,2S)" designation defines the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules.

-

Trans Isomer: The descriptor "trans" indicates that the hydroxyl (-OH) and methoxy (-OCH3) groups are on opposite sides of the cyclohexane ring.[8] In the chair conformation, this can correspond to either a diequatorial (e,e) or a diaxial (a,a) arrangement of the substituents.

-

Conformational Stability: For trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer.[9] The diaxial arrangement introduces significant steric strain due to 1,3-diaxial interactions between the substituents and the axial hydrogens on the same side of the ring. Therefore, this compound will predominantly exist in the diequatorial conformation.

The logical relationship between the structure and its stable conformation is illustrated below:

Caption: Logical flow from structural features to the most stable conformer of this compound.

Part 2: Synthesis and Purification

The synthesis of enantiomerically pure this compound can be achieved through various methods, including the asymmetric dihydroxylation of a suitable precursor followed by methylation. A plausible and efficient laboratory-scale synthesis is outlined below.

Synthetic Workflow

The overall synthetic strategy involves two key steps:

-

Asymmetric Dihydroxylation: Conversion of cyclohexene to (1S,2S)-cyclohexane-1,2-diol. This step establishes the desired stereochemistry.

-

Regioselective Methylation: Methylation of the diol to yield the target molecule, this compound.

The workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexene

-

AD-mix-α

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Asymmetric Dihydroxylation of Cyclohexene

-

To a stirred solution of AD-mix-α in a 1:1 mixture of tert-butanol and water at 0 °C, add cyclohexene.

-

Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (1S,2S)-cyclohexane-1,2-diol.

Step 2: Regioselective Methylation

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the crude (1S,2S)-cyclohexane-1,2-diol in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Part 3: Spectroscopic Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 1: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2930, ~2860 | C-H stretch | Alkane |

| ~1100 | C-O stretch | Ether and Alcohol |

Data sourced from typical values for alcohols and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the cyclohexane ring and the methoxy group. The chemical shifts and coupling constants will be consistent with the trans-diequatorial conformation. The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton attached to the carbon bearing the methoxy group (H-2) are expected to appear as complex multiplets. The methoxy group protons will appear as a sharp singlet around 3.4 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the six carbons of the cyclohexane ring and the one carbon of the methoxy group.[12]

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 (CH-OH) | ~75 |

| C-2 (CH-OCH₃) | ~85 |

| Cyclohexane CH₂ | 20-40 |

| Methoxy (-OCH₃) | ~56 |

Data is estimated based on typical values for similar structures.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 130.18 g/mol .[10] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130, along with other fragmentation peaks.

Part 4: Applications in Drug Development

Chiral molecules like this compound are crucial in the pharmaceutical industry.[14] Its specific stereochemistry makes it a valuable building block in asymmetric synthesis.[1]

-

Chiral Intermediate: It serves as a key intermediate in the synthesis of complex chiral drugs.[1] The fixed stereocenters of the molecule can be carried through a synthetic sequence to control the stereochemistry of the final product.

-

Improved Pharmacological Profiles: The use of single enantiomer intermediates helps in the development of drugs with improved therapeutic efficacy and reduced side effects, as different enantiomers can have different biological activities.[2][4]

-

Material Science: There is also potential for its use in the development of new materials, such as chiral polymers and catalysts.[1]

The use of such chiral synthons avoids the formation of undesirable isomers, which can be difficult and costly to separate, ultimately improving the overall efficiency and purity of the drug manufacturing process.[14]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of this compound. A thorough understanding of its conformational preferences and the ability to synthesize it in high enantiomeric purity are essential for its effective application in research and drug development. The detailed protocols and spectroscopic data presented herein serve as a valuable resource for scientists working with this important chiral building block.

References

- 1. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 8. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. compoundchem.com [compoundchem.com]

- 12. rel-(1R,2R)-2-Methoxycyclohexanol | C7H14O2 | CID 11051680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jecibiochem.com [jecibiochem.com]

An In-depth Technical Guide to the Spectroscopic Data of (1S,2S)-2-Methoxycyclohexanol

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (1S,2S)-2-Methoxycyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the molecule's structural characteristics as revealed by modern spectroscopic techniques.

Introduction

This compound is a chiral organic compound featuring a cyclohexane ring substituted with a hydroxyl (-OH) and a methoxy (-OCH₃) group. The "(1S,2S)" designation specifies a trans stereochemical relationship between these two groups, where both substituents are on the same side of the ring's plane when depicted in a flat representation, but typically assume a diaxial or diequatorial conformation in the chair form. Spectroscopic techniques like NMR and IR are indispensable for confirming this structure and understanding its electronic and conformational properties. It is important to note that the spectroscopic data for the (1S,2S) enantiomer is identical to that of its (1R,2R) enantiomer and the racemic trans mixture, unless a chiral solvent or derivatizing agent is used.

Molecular Structure and Conformation

To interpret the spectroscopic data accurately, a clear understanding of the molecule's three-dimensional structure is crucial. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In trans-2-methoxycyclohexanol, the two substituents can exist in either a diequatorial or a diaxial conformation. The diequatorial conformation is generally more stable, placing the bulkier groups away from the sterically hindered axial positions.

Caption: 2D representation of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is complex due to the overlapping signals of the cyclohexane ring protons.

¹H NMR Spectral Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | Variable (e.g., ~2.3) | Singlet (broad) | 1H |

| H-1 (CH-OH) | ~3.1 - 3.3 | Multiplet | 1H |

| H-2 (CH-OCH₃) | ~2.8 - 3.0 | Multiplet | 1H |

| -OCH ₃ | ~3.4 | Singlet | 3H |

| Cyclohexane Ring Protons | ~1.0 - 2.2 | Multiplet | 8H |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

-OCH₃ Signal: The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.4 ppm. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.

-

H-1 and H-2 Signals: The protons attached to the carbons bearing the hydroxyl (C1) and methoxy (C2) groups appear as multiplets between 2.8 and 3.3 ppm.[1] These protons are significantly deshielded by the electronegative oxygen atoms. The complexity of their signals (multiplets) arises from spin-spin coupling with each other and with adjacent methylene protons on the cyclohexane ring.

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[2][3] It often appears as a broad singlet because of rapid chemical exchange with other protic species (including trace water), which averages out any coupling.[1]

-

Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region (1.0 - 2.2 ppm), which is typical for aliphatic ring systems.[4][5] The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives a single peak.

¹³C NMR Spectral Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~76.5 |

| C2 (CH-OCH₃) | ~85.5 |

| -OC H₃ | ~56.5 |

| C3, C6 | ~31-33 |

| C4, C5 | ~24-25 |

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS) for the trans isomer.[6][7][8]

Interpretation and Causality:

-

C1 and C2: The carbons directly bonded to the electronegative oxygen atoms (C1 and C2) are the most deshielded and therefore appear furthest downfield.[9] C2, bonded to the methoxy group's oxygen, is typically slightly further downfield than C1, which is bonded to the hydroxyl group's oxygen.

-

-OCH₃ Carbon: The carbon of the methoxy group appears at a characteristic chemical shift of around 56.5 ppm.

-

Cyclohexane Ring Carbons: The remaining four carbons of the cyclohexane ring (C3, C4, C5, C6) appear in the aliphatic region of the spectrum. Due to the molecule's symmetry, C3 and C6 are chemically equivalent, as are C4 and C5, resulting in two distinct signals for these four carbons. Their chemical shifts are influenced by their distance from the electron-withdrawing substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Characteristics |

| 3200 - 3600 | Alcohol (-OH) | O-H Stretch | Strong, Broad |

| 2850 - 3000 | Alkane (C-H) | C-H Stretch | Strong, Sharp |

| ~2820 | Methoxy (CH₃-O) | C-H Stretch | Medium |

| 1050 - 1150 | Ether (C-O-C) & Alcohol (C-O) | C-O Stretch | Strong, Sharp |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum is a very broad and strong absorption band in the region of 3200-3600 cm⁻¹. This is the hallmark of an alcohol's O-H stretching vibration, and its breadth is a direct result of intermolecular hydrogen bonding.[1][2][3][10]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the sp³-hybridized carbons of the cyclohexane ring and the methoxy group.[11] A specific, though sometimes less obvious, peak around 2820 cm⁻¹ can be attributed to the C-H stretch of the methoxy group.[11]

-

C-O Stretch: The "fingerprint region" below 1500 cm⁻¹ contains strong, sharp absorptions between 1050 and 1150 cm⁻¹. These signals correspond to the C-O stretching vibrations of both the secondary alcohol and the ether functionalities.[10][11]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful sample preparation and instrument setup.

Workflow for Spectroscopic Analysis

Caption: General workflow for NMR and IR spectroscopic analysis.

Methodology Details:

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, more scans are required due to the low natural abundance of the ¹³C isotope.

-

-

IR Sample Preparation:

-

Neat Liquid Film: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Attenuated Total Reflectance (ATR): Alternatively, place a drop of the sample directly onto the crystal of an ATR accessory, which is often simpler and requires less sample.

-

-

IR Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. IR spectroscopy confirms the presence of the key hydroxyl and ether functional groups. ¹H and ¹³C NMR spectroscopy further elucidate the carbon-hydrogen framework, providing definitive evidence for the connectivity and chemical environment of each atom within the molecule. The data presented in this guide are consistent with the assigned trans stereochemistry and serve as a reliable reference for researchers working with this and related compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 9. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to the Physical Properties of (1S,2S)-2-Methoxycyclohexanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the core physical properties of (1S,2S)-2-Methoxycyclohexanol, a chiral auxiliary and building block relevant in modern organic synthesis. We will delve into its reported boiling point and discuss its state at ambient temperatures, followed by a detailed exposition of the authoritative experimental protocols for determining these fundamental characteristics. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility in a laboratory setting.

Section 1: Core Physical Properties of this compound

This compound is a derivative of cyclohexanol with the IUPAC name (1S,2S)-2-methoxycyclohexan-1-ol. Its physical state and phase transition temperatures are critical parameters for its storage, handling, and application in chemical reactions.

Physical State: At standard ambient temperature and pressure (SATP), this compound exists as a clear, colorless liquid. This indicates that its melting point is below standard room temperature (~20-25°C). While a precise melting point is not prominently documented in publicly available literature, its liquid form under normal laboratory conditions is a key handling parameter.

Boiling Point: The boiling point is a critical indicator of a liquid's volatility and is essential for purification via distillation. Multiple chemical suppliers and databases consistently report the boiling point of this compound.

Table 1: Summary of Physical Properties for this compound

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1][2] |

| Appearance | Clear Colorless Liquid | Thermo Fisher Scientific |

| Melting Point | Not Reported (Below ambient) | Implied by liquid state |

| Boiling Point | 195 °C | Thermo Fisher Scientific, ChemicalBook |

Section 2: Experimental Determination of Physical Properties

Accurate determination of physical properties like melting and boiling points is fundamental to verifying a compound's identity and purity. The protocols described below are standard, validated methods in organic chemistry.

Even though this compound is a liquid at room temperature, the determination of a melting point is a crucial technique for chemists when working with solid derivatives or analogs. The principle hinges on observing the temperature range over which a small, compacted sample in a capillary tube transitions from a solid to a liquid. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden this range, making this method a powerful tool for purity assessment.

Experimental Protocol

-

Sample Preparation:

-

Ensure the solid sample is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the finely powdered solid onto a clean, dry surface.

-

Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its sealed end on a hard surface, or drop it down a long glass tube, to compact the solid into a dense column of 1-2 mm at the bottom.

-

-

Apparatus Setup (Modern Digital Apparatus):

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C/min) to establish a rough range.

-

For an accurate measurement, set the starting temperature to at least 15-20°C below the expected melting point.

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Measurement and Observation:

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnified viewing port.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range from T₁ to T₂.

-

-

Confirmation of Identity (Mixed Melting Point):

-

To confirm if an unknown sample is identical to a known compound, a 50:50 mixture of the two is prepared.

-

If the melting point of the mixture is sharp and identical to that of the known compound, the unknown is confirmed. If the melting point is depressed and broad, the two compounds are different.

-

Caption: Workflow for Boiling Point Determination.

References

(1S,2S)-2-Methoxycyclohexanol safety and handling

An In-Depth Technical Guide to the Safety and Handling of (1S,2S)-2-Methoxycyclohexanol

Introduction

This compound, a chiral specialty chemical, is utilized in various synthetic applications within research and drug development. Its unique stereochemistry makes it a valuable building block, but like all chemical reagents, a thorough understanding of its properties and associated hazards is paramount for safe handling. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, grounded in established safety protocols and technical data, to ensure its responsible use in the laboratory.

Section 1: Hazard Identification and GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with specific hazard warnings. The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) provides a clear profile of the primary risks associated with this compound.[1][2]

GHS Pictogram:

Signal Word: Warning

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases): A selection of key precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

Section 2: Toxicological Profile and Health Effects

The primary health hazards of this compound are irritant effects on the skin, eyes, and respiratory system.[2][3]

-

Skin Irritation: Direct contact can cause redness, dryness, and irritation.[1][5] Prolonged or repeated exposure may lead to dermatitis.

-

Eye Irritation: This compound is classified as a serious eye irritant.[1][4] Contact can cause redness, pain, and potential damage if not promptly and thoroughly rinsed.

-

Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and headache.[2][5]

-

Ingestion: While specific data is limited, ingestion may cause irritation of the digestive tract.[6] It is considered harmful if swallowed.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls

-

Ventilation: All work with this compound should be performed in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6][8]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any area where this chemical is handled.[9][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.[8]

-

Eye and Face Protection: Chemical safety goggles are required.[9][10][11] Where there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves are essential. Suitable materials include nitrile, neoprene, or butyl rubber.[7][8] Gloves must be inspected for tears or pinholes before each use and removed with care to avoid skin contamination.[4]

-

Body Protection: A standard laboratory coat must be worn and kept buttoned.[8] For larger quantities or procedures with a higher splash risk, a chemically resistant apron should be used.[8]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be required.[7]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is critical for minimizing risk.

Detailed Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

PPE Donning: Put on all required PPE, including a lab coat, safety goggles, and the appropriate chemical-resistant gloves.

-

Container Inspection: Before opening, inspect the container for any signs of damage or leakage.

-

Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood. Use spark-proof tools and avoid creating aerosols.[12]

-

Post-Handling: Tightly close the container immediately after use.[4]

-

Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[7][9][10] Contaminated clothing should be removed and laundered before reuse.[5][13]

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][8][12] The storage temperature should ideally be between 2-8°C.[14]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[4]

-

Incompatible Materials: Store separately from strong oxidizing agents, acid anhydrides, and acid chlorides to prevent hazardous reactions.[8][12][15]

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Remove the individual to fresh air at once.[4][7][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[7][16] Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][16] If irritation develops or persists, seek medical attention.[4][7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4][17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7][18] Seek immediate medical attention.[5][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7][15][18]

-

Specific Hazards: The compound is combustible.[18] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[12][15] Containers may explode when heated.[12][15]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[7][12]

Accidental Release Measures

Prompt and safe cleanup of spills is crucial to prevent exposure and further contamination.

Protocol for a Small Laboratory Spill:

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[12]

-

Contain: Use an inert absorbent material such as dry sand, earth, or vermiculite to contain the spill.[5] Do not use combustible materials like sawdust.

-

Absorb: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[18]

-

Decontaminate: Clean the spill area thoroughly with detergent and water.[7]

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[9][10][11]

Caption: A decision-making flowchart for handling a chemical spill.

Section 6: Physical and Chemical Properties

The following table summarizes key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 130.18 g/mol | --INVALID-LINK--[1][19] |

| Appearance | Viscous, colorless liquid | --INVALID-LINK--[5] |

| Boiling Point | 195 °C | --INVALID-LINK--[14] |

| Density | 1.015 g/cm³ | --INVALID-LINK--[14] |

| Flash Point | 195 °C | --INVALID-LINK--[14] |

| Refractive Index | 1.4595 | --INVALID-LINK--[14] |

Section 7: Stability and Reactivity

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[15]

-

Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and direct sunlight.[12][15]

-

Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[12][15]

-

Hazardous Decomposition Products: Upon combustion, hazardous products such as carbon monoxide (CO) and carbon dioxide (CO₂) can be formed.[7][12][15]

References

- 1. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,2S)-2-methoxycyclopentan-1-ol | C6H12O2 | CID 11263491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-METHYLCYCLOHEXANOL [training.itcilo.org]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. cdn.greenbook.net [cdn.greenbook.net]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. fishersci.com [fishersci.com]

- 13. osha.oregon.gov [osha.oregon.gov]

- 14. 134108-92-2 CAS MSDS ((1S,2S)-(+)-2-Methoxycyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. concawe.eu [concawe.eu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Methoxycyclohexanol | C7H14O2 | CID 19938756 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of (1S,2S)-2-Methoxycyclohexanol in organic solvents

An In-depth Technical Guide to the Solubility of (1S,2S)-2-Methoxycyclohexanol in Organic Solvents

Introduction

This compound is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a versatile building block or chiral auxiliary.[1] Its molecular structure, featuring a cyclohexane backbone substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group in a specific stereochemical arrangement, imparts a unique combination of polarity, hydrogen-bonding capability, and steric hindrance.[2][3] Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction medium selection and product purification to formulation development in the pharmaceutical industry.[4] Poor solubility can hinder reaction kinetics, complicate isolation procedures, and ultimately impact the viability of a synthetic route or the bioavailability of a drug candidate.[5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. We will move from a theoretical analysis of its molecular structure to practical, step-by-step protocols for solubility assessment, grounded in established scientific principles.

Part 1: A Predictive Framework for Solubility

A robust understanding of a molecule's structural and electronic features allows for a strong predictive assessment of its solubility behavior, following the fundamental principle of "like dissolves like."[6][7]

Molecular Structure and Intermolecular Forces

The solubility of this compound is governed by the interplay of its three key structural components:

-

Hydroxyl (-OH) Group: This group is highly polar and acts as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature strongly promotes solubility in polar protic solvents like alcohols and water.[8][9]

-

Methoxy (-OCH₃) Group: The ether linkage is polar and can act as a hydrogen bond acceptor. While less influential than the hydroxyl group, it contributes to the molecule's overall polarity and ability to interact with polar solvents.

-

Cyclohexane Ring: This saturated hydrocarbon backbone is nonpolar and lipophilic. It interacts primarily through van der Waals forces (London dispersion forces) and favors solubility in nonpolar or weakly polar solvents.[7]

The molecule's overall solubility in a given solvent is a balance between the hydrophilic character of its polar functional groups and the hydrophobic nature of its carbocyclic ring.[10] For short-chain alcohols, the polar -OH group tends to dominate, rendering them miscible with water; however, as the nonpolar carbon chain lengthens, water solubility rapidly decreases.[9] this compound, with its seven carbon atoms, sits at a point where this balance is critical.

Qualitative Solubility Prediction Across Solvent Classes

Based on this structural analysis, we can predict the general solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The solvent's ability to engage in hydrogen bonding with both the hydroxyl and methoxy groups will effectively solvate the molecule, overcoming the nonpolar influence of the cyclohexane ring.[8]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good to moderate solubility is anticipated. These solvents possess dipoles that can interact with the polar C-O bonds of the solute and can act as hydrogen bond acceptors for the solute's hydroxyl group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The energy gained from the van der Waals interactions between the solvent and the cyclohexane ring is unlikely to be sufficient to overcome the strong hydrogen bonds between the this compound molecules in their solid state.[7]

Theoretical Modeling: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11] The principle states that substances with similar HSP values are likely to be miscible.[12]

| Compound / Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| Cyclohexanol (Reference) | 17.4 | 4.1 | 13.5 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from[11][13][14].

The introduction of the methoxy group is expected to slightly increase the polar component (δP) and potentially alter the hydrogen bonding component (δH). A key application of HSP is to calculate the "Hansen distance" (Ra) between a solute and a solvent. A smaller distance implies greater affinity. This allows for the rational selection of solvents or even the design of solvent blends to achieve optimal solubility.[14]

Caption: Hansen distance (Ra) in 3D solubility space.

Advanced Prediction with COSMO-RS

For highly accurate, a priori predictions, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an industry-leading computational tool.[15][16] It uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles, without requiring any experimental data.[17][18] This method is particularly valuable in early-stage drug development for screening candidates and selecting optimal solvent systems for synthesis and formulation.[19]

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable for guidance, experimental verification is the cornerstone of scientific integrity. The following protocols provide robust methods for qualitative and quantitative solubility determination.

Core Principles for Accurate Measurement

To ensure trustworthy and reproducible results, several factors must be rigorously controlled:[20]

-

Purity: Both the solute (this compound) and the organic solvents must be of high purity. Impurities can significantly alter the measured solubility.

-

Temperature Control: Solubility is temperature-dependent. All measurements should be conducted in a temperature-controlled environment (e.g., a water bath or incubator) and the temperature recorded. For pharmaceutical applications, 25 °C (room temperature) and 37 °C (physiological temperature) are common.[5]

-

Equilibrium: The system must reach thermodynamic equilibrium, where the concentration of the dissolved solute no longer changes over time. This can take anywhere from a few hours to 72 hours, especially for poorly soluble compounds.[5][21]

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick and efficient way to classify solubility across a range of solvents.[22][23]

Methodology:

-

Preparation: Label a series of small, clean, and dry test tubes or vials, one for each solvent to be tested.

-

Solute Addition: Accurately weigh approximately 25 mg of this compound into each vial.

-

Solvent Addition: Add the test solvent to the first vial in 0.25 mL increments, up to a total volume of 1.0 mL.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification: Record the solubility based on the following criteria:

-

Very Soluble: Dissolves completely upon addition of the first 0.25 mL increment.

-

Soluble: Dissolves completely after adding up to 1.0 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves after adding 1.0 mL.

-

Insoluble: No visible dissolution of the solid after adding 1.0 mL.

-

-

Repeat: Repeat steps 3-6 for each selected solvent.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Caption: Workflow for the Shake-Flask Solubility Method.

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 2-5 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation (e.g., 15 minutes at >10,000 g) or by filtering the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[5] This step is critical to avoid aspirating solid particles.

-

Sampling: Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical technique such as HPLC-UV, GC-FID, or quantitative NMR to determine the precise concentration of the dissolved solute.[4][6]

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution factor. Report the final solubility in standard units (e.g., mg/mL, µg/mL, or mol/L).

Part 3: Data Synthesis and Application

The collected solubility data provides actionable insights for process development and scientific research.

Summary of Predicted and Experimental Solubility

The table below provides a framework for organizing predicted and experimentally determined solubility data for this compound. The qualitative predictions are based on the theoretical analysis in Part 1.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Experimental Quantitative Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | Very Soluble | To be determined | To be determined |